Validated Role as a Critical Intermediate for the Potent FLT3/CDK4 Dual Inhibitor AMG 925
The compound is a documented intermediate in the synthesis of AMG 925 . AMG 925 is a potent, orally bioavailable FLT3/CDK4 dual inhibitor with reported IC50 values of 2±1 nM (FLT3) and 3±1 nM (CDK4) [1]. In contrast, the closest commercially available analogs, such as N4-cyclopentyl-5-iodo-2,4-pyrimidinediamine (CAS 1169699-40-4), lack a published link to any similarly potent dual inhibitor program . This specific utility creates a unique procurement requirement not met by alternative 5-iodopyrimidine building blocks.
| Evidence Dimension | Utility as a key synthetic precursor to a lead-optimized dual kinase inhibitor |
|---|---|
| Target Compound Data | Direct synthetic precursor to AMG 925 (final drug IC50: FLT3 = 2±1 nM, CDK4 = 3±1 nM) [1]. |
| Comparator Or Baseline | N4-cyclopentyl-5-iodo-2,4-pyrimidinediamine (CAS 1169699-40-4); no reported link to a similarly advanced FLT3/CDK4 inhibitor . |
| Quantified Difference | Unique role in the AMG 925 synthetic pathway; comparator data on similar biological potency is absent. |
| Conditions | Kilo-scale laboratory synthesis and medicinal chemistry campaign . |
Why This Matters
For groups replicating or improving upon the AMG 925 synthesis, this intermediate is non-substitutable, directly impacting research reproducibility and downstream biological potency.
- [1] Li, Z., Wang, X., Eksterowicz, J., et al. (2014). Discovery of AMG 925, a FLT3 and CDK4 dual kinase inhibitor with preferential affinity for the activated state of FLT3. Journal of Medicinal Chemistry, 57(8), 3430-3449. View Source
